(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol
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Overview
Description
(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a benzyl group and a fluorine atom, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-4-fluoropiperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, and fluorinating agents.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium carbonate.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a suitable base.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Azides, thiols, and other substituted piperidines.
Scientific Research Applications
(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and receptor binding studies.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and pain management.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-1-benzyl-4-fluoropiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-benzyl-4-(3-fluorophenyl)-3-pyrrolidinamine: This compound shares a similar piperidine structure but with a different substitution pattern.
(3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid: Another structurally related compound with a carboxylic acid functional group.
Uniqueness
(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C12H16FNO |
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Molecular Weight |
209.26 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol |
InChI |
InChI=1S/C12H16FNO/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m0/s1 |
InChI Key |
GGXXTHAKPKIUMB-NWDGAFQWSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1F)O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1F)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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